molecular formula C27H38N2O2 B14256439 (E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene CAS No. 393841-56-0

(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene

Cat. No.: B14256439
CAS No.: 393841-56-0
M. Wt: 422.6 g/mol
InChI Key: XFPFGZWETMBNAT-UHFFFAOYSA-N
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Description

(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene typically involves the following steps:

    Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene compound.

The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction can convert the diazene group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated azobenzenes.

Scientific Research Applications

(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene has several applications in scientific research:

    Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.

    Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.

    Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of advanced materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene involves the isomerization of the diazene group upon exposure to light. This photoisomerization can switch the compound between its trans and cis forms, altering its physical and chemical properties. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation that affect binding and activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with simpler substituents.

    Disperse Orange 3: A commercially used azobenzene dye.

    Methyl Red: An azobenzene derivative used as a pH indicator.

Uniqueness

(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is unique due to its specific substituents, which can enhance its solubility, stability, and responsiveness to light. These properties make it particularly useful in applications requiring precise control over molecular behavior.

Properties

CAS No.

393841-56-0

Molecular Formula

C27H38N2O2

Molecular Weight

422.6 g/mol

IUPAC Name

(4-butoxyphenyl)-(4-undec-10-enoxyphenyl)diazene

InChI

InChI=1S/C27H38N2O2/c1-3-5-7-8-9-10-11-12-13-23-31-27-20-16-25(17-21-27)29-28-24-14-18-26(19-15-24)30-22-6-4-2/h3,14-21H,1,4-13,22-23H2,2H3

InChI Key

XFPFGZWETMBNAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCC=C

Origin of Product

United States

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